molecular formula C21H23F3N2O2 B10821617 N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide

N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide

Cat. No.: B10821617
M. Wt: 392.4 g/mol
InChI Key: IVOIYPHGIHJNMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GT-0198 involves multiple steps, starting with the preparation of the phenoxymethylbenzamide core. The key steps include:

Industrial Production Methods

Industrial production of GT-0198 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

GT-0198 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of GT-0198, which can have different pharmacological properties .

Scientific Research Applications

GT-0198 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying glycine transporter inhibitors.

    Biology: Investigated for its role in modulating glycine levels in biological systems.

    Medicine: Explored as a potential therapeutic agent for treating neuropathic pain due to its analgesic properties.

    Industry: Utilized in the development of new pain management therapies.

Mechanism of Action

GT-0198 exerts its effects by inhibiting glycine transporter 2, which leads to an increase in glycine levels in the synaptic cleft. This enhances glycinergic inhibition in the spinal cord, resulting in analgesic effects. The compound selectively inhibits glycine transporter 2 without affecting other major neurotransmitter transporters or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GT-0198

GT-0198 is unique due to its selective inhibition of glycine transporter 2 and its structural novelty, which includes a phenoxymethylbenzamide moiety. This structural feature contributes to its high selectivity and efficacy in producing analgesic effects .

Properties

Molecular Formula

C21H23F3N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide

InChI

InChI=1S/C21H23F3N2O2/c1-26-12-10-18(11-13-26)25-20(27)16-4-2-15(3-5-16)14-28-19-8-6-17(7-9-19)21(22,23)24/h2-9,18H,10-14H2,1H3,(H,25,27)

InChI Key

IVOIYPHGIHJNMU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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